3-[(4-phenoxybenzoyl)amino]benzoic acid
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Overview
Description
3-[(4-Phenoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C20H15NO4 It is a derivative of benzoic acid, characterized by the presence of a phenoxybenzoyl group and an amino group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenoxybenzoyl)amino]benzoic acid typically involves the reaction of 4-phenoxybenzoyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-phenoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-phenoxybenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzoyl group can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: A simpler derivative with similar structural features but lacking the amino group.
3-Amino-4-phenoxybenzoic acid: Similar structure with an amino group in a different position.
4-(4-Phenoxybenzoyl)benzoic acid: Another derivative with a different substitution pattern.
Uniqueness
3-[(4-phenoxybenzoyl)amino]benzoic acid is unique due to the presence of both the phenoxybenzoyl and amino groups, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
3-[(4-phenoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-16-6-4-5-15(13-16)20(23)24)14-9-11-18(12-10-14)25-17-7-2-1-3-8-17/h1-13H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZKPXQCASVSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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